4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]phenyl pyridine-4-carboxylate
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Overview
Description
4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]phenyl pyridine-4-carboxylate is a complex organic compound that features a combination of pyridine and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]phenyl pyridine-4-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]phenyl pyridine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]phenyl pyridine-4-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its therapeutic properties, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: The compound may find use in the production of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]phenyl pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and phenyl derivatives, such as:
Pyridine-4-carboxylic acid: A simpler pyridine derivative with various applications in organic synthesis.
4-(pyridin-4-yl)phenylamine: Another compound featuring both pyridine and phenyl groups, used in materials science and organic electronics.
Uniqueness
4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]phenyl pyridine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
[4-[(4-ethoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]phenyl] pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O6S/c1-2-34-22-7-9-24(10-8-22)36(32,33)29(25(30)19-11-15-27-16-12-19)21-3-5-23(6-4-21)35-26(31)20-13-17-28-18-14-20/h3-18H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDBFZQYHWZFLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=NC=C3)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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